molecular formula C17H20ClN3O B1402679 1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride CAS No. 1361111-60-5

1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride

Cat. No. B1402679
M. Wt: 317.8 g/mol
InChI Key: GAOXJYSTSQESSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride, also known as MPPB, is a small molecule compound that has recently gained attention for its potential therapeutic applications. MPPB has been studied for its ability to target specific proteins, inhibit enzymes, and modulate cell signaling pathways. It has been studied for its potential to treat a range of diseases including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Discovery of Potent Inhibitors

  • A study by Shibuya et al. (2018) discusses the discovery of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which exhibits selectivity for human ACAT-1 over ACAT-2. This compound, K-604, is a clinical candidate useful for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Metabolism Studies in Clinical Trials

  • A paper by Gong et al. (2010) investigates the metabolites of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. It helps in understanding the drug's metabolic pathways in humans after oral administration (Gong et al., 2010).

Analytical Techniques for Drug Determination

  • Research by Chavez-Eng et al. (1997) developed a sensitive and specific assay for the determination of a dopamine D4 receptor antagonist, utilizing high-performance liquid chromatography with tandem mass spectrometric detection (Chavez-Eng et al., 1997).

Capillary Electrophoresis of Related Substances

  • A study by Ye et al. (2012) focuses on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, offering a method potentially useful for quality control (Ye et al., 2012).

Synthesis and Docking Studies

  • Balaraju et al. (2019) discuss the synthesis of a novel compound and present docking studies for it, highlighting its importance in medicinal chemistry (Balaraju et al., 2019).

Crystal Structure Analysis

  • The work by Ullah et al. (2014) analyzes the crystal structures of compounds structurally related to adoprazine, contributing to the understanding of molecular interactions and stability (Ullah et al., 2014).

properties

IUPAC Name

1-methyl-3-[(4-pyridin-4-ylphenyl)methyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.ClH/c1-20-11-10-19-16(17(20)21)12-13-2-4-14(5-3-13)15-6-8-18-9-7-15;/h2-9,16,19H,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOXJYSTSQESSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1=O)CC2=CC=C(C=C2)C3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride
Reactant of Route 6
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